AM-4668

准备方法

AM-4668 的合成涉及多个步骤,从制备关键中间体开始反应条件通常涉及使用碳酸铯等碱在二甲基甲酰胺 (DMF) 中,随后进行纯化步骤 .

化学反应分析

AM-4668 会发生各种化学反应,包括:

氧化: 该反应可以通过过氧化氢等氧化剂来促进。

还原: 还原反应可能涉及硼氢化钠等试剂。

科学研究应用

AM-4668 已被广泛研究,用于各种领域的应用:

化学: 用作研究 GPR40 激动剂的模型化合物。

生物学: 研究其在调节胰岛素分泌和血糖稳态中的作用。

医学: 2型糖尿病的潜在治疗剂。

工业: 用于开发针对代谢性疾病的新药 .

作用机制

AM-4668 通过与 GPR40 受体结合发挥作用,该受体主要表达在胰腺 β 细胞中。激活后,GPR40 增强了响应升高的血糖水平的胰岛素分泌。 该过程涉及激活细胞内信号通路,包括磷酸肌醇通路,导致细胞内钙离子水平升高,随后释放胰岛素 .

相似化合物的比较

AM-4668 与其他 GPR40 激动剂相比,例如:

TAK-875: 另一个有效的 GPR40 激动剂,但由于安全问题而停止。

AMG837: 功能相似,但在化学结构和药代动力学特征方面有所不同。

GW9508: 一种具有不同苯环取代模式的开创性临床前先导化合物。this compound 因其高效力和良好的药代动力学特性而脱颖而出

生物活性

AM-4668 is a synthetic compound primarily recognized for its role as a potent agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. This receptor is of significant interest in metabolic research, particularly concerning glucose homeostasis and insulin secretion. The following sections detail the biological activity of this compound, including pharmacokinetics, efficacy in various models, and relevant case studies.

This compound acts as an agonist for GPR40, which is a G protein-coupled receptor that plays a crucial role in mediating the effects of free fatty acids on insulin secretion from pancreatic beta cells. The compound exhibits a high potency with an effective concentration (EC50) of approximately 3.6 nM in in vitro assays using GPR40-transfected A9 cells .

Pharmacokinetic Properties

This compound demonstrates favorable pharmacokinetic properties across different species, which enhances its potential for therapeutic applications. A summary of its pharmacokinetic profile is presented in Table 1.

| Species | Clearance (L/h/kg) | Half-life (h) | Volume of Distribution (L/kg) | Oral Bioavailability |

|---|---|---|---|---|

| Rat | 0.09 | 5.3 | 0.68 | 77% |

| Dog | 0.15 | 5.6 | 0.60 | 100% |

| Cynomolgus Monkey | 0.04 | 14 | 0.35 | 65% |

The data indicate that this compound has low clearance rates and moderate to long half-lives, which contribute to its oral bioavailability across species .

Efficacy in Animal Models

The biological activity of this compound was evaluated in various animal models, particularly focusing on its glucose-lowering effects and insulin secretion capabilities.

Glucose Tolerance Tests

In studies involving mice genetically modified to express human GPR40, oral administration of this compound at a dose of 10 mg/kg resulted in significant reductions in blood glucose levels following an oral glucose challenge. Specifically, the area under the curve (AUC) for glucose was found to be approximately 19% lower in treated animals compared to controls .

Insulin Secretion

This compound also induced insulin secretion from isolated pancreatic islets derived from human GPR40 knock-in mice, with an EC50 value of 55 nM . This indicates that this compound effectively stimulates insulin release, reinforcing its potential as a therapeutic agent for managing type 2 diabetes.

Case Studies and Research Findings

Several studies have investigated the implications of this compound's biological activity in various contexts:

- Type 2 Diabetes Management : A study highlighted that despite weak activity against rodent GPR40, this compound's efficacy was demonstrated in humanized mouse models, suggesting its relevance for diabetes treatment strategies targeting human physiology .

- Pharmacological Optimization : Research focused on optimizing the pharmacological properties of this compound by modifying its structure. The introduction of polar heterocycles reduced central nervous system penetration while maintaining potent activity at GPR40, emphasizing a strategic approach to drug design aimed at minimizing side effects related to CNS activity .

- Comparative Studies : Comparisons with other compounds such as AMG 837 revealed that this compound possesses superior potency and pharmacokinetic properties, making it a candidate for further development in therapeutic applications targeting metabolic disorders .

属性

IUPAC Name |

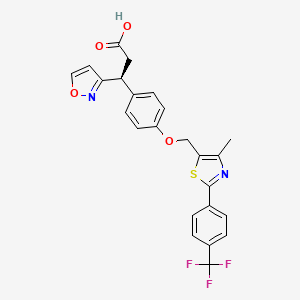

(3S)-3-[4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methoxy]phenyl]-3-(1,2-oxazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F3N2O4S/c1-14-21(34-23(28-14)16-2-6-17(7-3-16)24(25,26)27)13-32-18-8-4-15(5-9-18)19(12-22(30)31)20-10-11-33-29-20/h2-11,19H,12-13H2,1H3,(H,30,31)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLGZNVPWRUVNM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)C(CC(=O)O)C4=NOC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)[C@H](CC(=O)O)C4=NOC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。